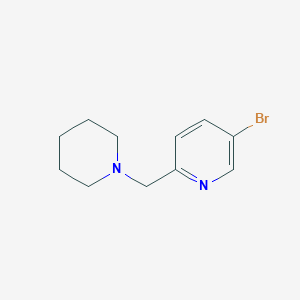

5-Bromo-2-(piperidin-1-ylmethyl)pyridine

Descripción

Contextualization of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Contemporary Chemical ResearchPyridine and piperidine rings are fundamental six-membered nitrogen-containing heterocycles that form the structural core of a vast number of biologically active molecules and functional materials.researchgate.netijsrtjournal.comThe pyridine ring, an aromatic isostere of benzene, is a key component in over 7,000 existing drug candidates.nih.govnih.govIts nitrogen atom enhances pharmacokinetic properties by participating in hydrogen bonding with biological receptors and can improve the water solubility of drug molecules.nih.govnih.govPyridine derivatives are integral to a wide array of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs.nih.gov

Similarly, the piperidine scaffold, a saturated heterocycle, is a prevalent feature in many natural products, particularly alkaloids, and synthetic pharmaceuticals. scielo.org.mx Its derivatives exhibit diverse pharmacological activities, such as antihistamine and antibacterial properties. scielo.org.mx The combination of pyridine and piperidine moieties within a single molecular framework creates a versatile scaffold that is extensively explored in medicinal chemistry for the development of novel therapeutic agents. researchgate.net

Significance of Halogenated Pyridine Scaffolds in Organic Synthesis and Ligand DesignThe introduction of a halogen atom, such as bromine, onto the pyridine ring significantly enhances its synthetic utility.nih.govacs.orgHalogenated pyridines are crucial building blocks in organic synthesis, primarily serving as electrophilic partners in transition-metal-catalyzed cross-coupling reactions.google.comThe carbon-bromine bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.researchgate.net

Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings utilize bromopyridine precursors to construct complex molecular architectures with high efficiency and functional group tolerance. mdpi.comatlanchimpharma.comresearchgate.net This strategic functionalization allows chemists to systematically modify molecular structures, a critical process in rational drug design and the optimization of ligand properties for catalysis. nih.govrsc.org The presence of the halogen also influences the electronic properties of the pyridine ring, which can be crucial for tuning the binding affinity of ligands to metal centers or biological targets. acs.org

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-10-4-5-11(13-8-10)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPUOJGAYLZKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634144 | |

| Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364794-78-5 | |

| Record name | 5-Bromo-2-[(piperidin-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 5 Bromo 2 Piperidin 1 Ylmethyl Pyridine

Precursor Synthesis and Starting Material Considerations

The efficient synthesis of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine is highly dependent on the availability and preparation of key precursors. These include appropriately functionalized brominated pyridine (B92270) intermediates and piperidine-containing building blocks.

Synthesis of Brominated Pyridine Intermediates (e.g., 5-bromo-2-aminopyridine, 5-bromo-2-methylpyridine)

The brominated pyridine core is a fundamental component of the target molecule. Several methods exist for the synthesis of key intermediates such as 5-bromo-2-aminopyridine and 5-bromo-2-methylpyridine (B113479).

5-Bromo-2-aminopyridine:

A common route to 5-bromo-2-aminopyridine involves the direct bromination of 2-aminopyridine. This reaction is typically carried out using a brominating agent in a suitable solvent. One established method involves the N-acylation of 2-aminopyridine, followed by bromination and subsequent hydrolysis to yield the desired product with a total yield of 66.5%. researchgate.net The initial acylation protects the amino group and directs the bromination to the 5-position.

Another approach involves the use of hexamethylenetetramine–bromine (HMTAB) as a regioselective brominating agent for aromatic compounds, which can be applied to the synthesis of 5-bromo-2-aminopyridine. researchgate.net

5-Bromo-2-methylpyridine:

The synthesis of 5-bromo-2-methylpyridine can be achieved through a multi-step sequence starting from 5-nitro-2-chloropyridine. google.com The process involves a condensation reaction with diethyl malonate, followed by decarboxylation to yield 5-nitro-2-methylpyridine. Subsequent hydrogenation of the nitro group affords 5-amino-2-methylpyridine. Finally, a Sandmeyer-type reaction, involving diazotization of the amino group followed by treatment with a bromide source, furnishes 5-bromo-2-methylpyridine. google.com

An alternative starting material is 2-picoline, which can be brominated, although this can lead to a mixture of isomers. google.com

| Starting Material | Reagents | Product | Key Considerations |

| 2-Aminopyridine | 1. Acetic anhydride (B1165640) 2. Bromine 3. NaOH | 5-Bromo-2-aminopyridine | N-acylation protects the amino group and directs bromination. researchgate.net |

| 5-Nitro-2-chloropyridine | 1. Diethyl malonate, NaH 2. H+ 3. H2, Pd/C 4. NaNO2, HBr | 5-Bromo-2-methylpyridine | A multi-step process involving condensation, decarboxylation, reduction, and Sandmeyer reaction. google.com |

Preparation of Piperidine-containing Building Blocks

The piperidine (B6355638) moiety is the second key component of the target molecule. While piperidine itself is a readily available starting material, various synthetic strategies can be employed to prepare substituted piperidines or to introduce the piperidine ring during the synthesis.

A prevalent method for the synthesis of the piperidine ring is the catalytic hydrogenation of the corresponding pyridine derivative. chemrxiv.orgnih.govdicp.ac.cnliv.ac.ukacs.org This transformation is typically achieved using heterogeneous or homogeneous catalysts under hydrogen pressure. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the hydrogenation. For instance, rhodium and iridium-based catalysts have been shown to be effective for the reduction of pyridines to piperidines. chemrxiv.orgliv.ac.uk Electrocatalytic hydrogenation offers an alternative approach that can be performed under ambient temperature and pressure. nih.govacs.org

Direct Synthetic Routes to this compound

With the necessary precursors in hand, the final assembly of this compound can be accomplished through either multi-step linear syntheses or convergent approaches.

Multi-step Linear Syntheses

A plausible linear synthetic strategy involves the functionalization of a pre-formed brominated pyridine scaffold. One such approach begins with 5-bromo-2-methylpyridine. This starting material can be halogenated at the methyl group to form 2-(bromomethyl)-5-bromopyridine. Subsequent nucleophilic substitution with piperidine would then yield the target compound, this compound.

Alternatively, 5-bromo-2-methylpyridine can be oxidized to 5-bromo-2-pyridinecarboxylic acid, which can then be reduced to 5-bromo-2-(hydroxymethyl)pyridine. chemicalbook.com Conversion of the hydroxyl group to a leaving group, for example, by treatment with thionyl chloride to form 2-(chloromethyl)-5-bromopyridine, would provide a substrate for subsequent reaction with piperidine.

Another linear approach could start from 5-bromo-2-pyridinecarboxaldehyde. Reductive amination of this aldehyde with piperidine, using a suitable reducing agent such as sodium triacetoxyborohydride (B8407120), would directly furnish this compound.

Convergent Synthetic Approaches

Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then combined in a later step. For the synthesis of this compound, a convergent strategy could involve the reaction of a lithiated bromopyridine species with a piperidine-containing electrophile. For instance, 2,5-dibromopyridine (B19318) could be selectively lithiated at the 2-position, and the resulting organolithium reagent could then be reacted with an appropriate piperidine-1-carbaldehyde or a related electrophile to form the desired carbon-carbon bond.

Analogous Synthesis Strategies Applicable to this compound

Several well-established synthetic methodologies, while not explicitly reported for the direct synthesis of this compound, can be considered as analogous and potentially applicable strategies.

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com While traditionally used for the formation of C-O, C-N, and C-S bonds with aryl halides, modern variations have expanded its scope. An analogous Ullmann-type reaction could potentially be employed to couple a 2-halo-5-bromopyridine derivative with piperidine, although this would result in a direct C-N bond to the pyridine ring rather than the desired methylene (B1212753) linker. A more relevant application would be in the synthesis of precursors, for example, in the amination of a dihalopyridine to introduce an amino group that could be further functionalized. rsc.org

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate. wikipedia.orglscollege.ac.inbyjus.comnumberanalytics.comorganic-chemistry.org This reaction is highly relevant to the synthesis of the brominated pyridine precursors. For example, 2-amino-5-bromopyridine (B118841) can be converted to 2,5-dibromopyridine via a Sandmeyer reaction. google.com This dihalopyridine can then serve as a starting material for further functionalization, as described in the convergent synthesis section.

| Reaction Name | Description | Potential Application in Synthesis |

| Ullmann Condensation | Copper-catalyzed coupling of aryl halides with nucleophiles (alcohols, amines, thiols). wikipedia.orgorganic-chemistry.orgnih.govmdpi.com | Synthesis of aminopyridine precursors. rsc.org |

| Sandmeyer Reaction | Conversion of an aromatic amino group to a halide via a diazonium salt. wikipedia.orglscollege.ac.inbyjus.comnumberanalytics.comorganic-chemistry.org | Synthesis of 2,5-dibromopyridine from 2-amino-5-bromopyridine. google.com |

Derivatization of Related Pyridine-Piperidine Hybrid Systems

One strategic approach to synthesizing the target compound involves the modification of structurally similar molecules that already contain the pyridine-piperidine framework. An example of such a precursor is 5-bromo-2-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-b]pyridine. Although detailed synthetic procedures for the direct conversion of this specific compound to this compound are not extensively documented in the provided search results, the principle of derivatizing a complex heterocyclic system is a common strategy in medicinal chemistry. nih.gov This method would likely involve chemical transformations that selectively remove the pyrrolo portion of the molecule while preserving the desired this compound structure. The synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives often serves as a basis for creating novel compounds with potential biological activity. juniperpublishers.comrsc.org

Pyridine Ring Hydrogenation for Piperidine Moiety Formation

A fundamental and widely employed method for the formation of the piperidine ring is the hydrogenation of a corresponding pyridine precursor. researchgate.net This transformation involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. Various catalytic systems can be employed to achieve this, often under elevated temperature and pressure.

Catalytic hydrogenation is a powerful tool for producing a wide array of important compounds using clean hydrogen gas. asianpubs.org The choice of catalyst is crucial and can include metals such as platinum, palladium, rhodium, and ruthenium. asianpubs.org For instance, platinum oxide (PtO2), also known as Adams' catalyst, has been used for the hydrogenation of substituted pyridines in glacial acetic acid at room temperature under pressures of 50 to 70 bar. asianpubs.org Rhodium on carbon is another effective catalyst that can be used under lower atmospheric pressures. asianpubs.org

Recent advancements have also explored electrocatalytic hydrogenation at ambient temperature and pressure, offering a more energy-efficient alternative to traditional thermochemical methods. nih.govresearchgate.net This approach utilizes a membrane electrode assembly with a carbon-supported rhodium catalyst to achieve the quantitative conversion of pyridine to piperidine. nih.gov

| Catalyst System | Conditions | Key Features |

| PtO2 (Adams' catalyst) | 50-70 bar H2, glacial acetic acid, room temperature | Mild reducing catalyst. asianpubs.org |

| Rhodium on carbon | Lower atmospheric pressures | Effective for pyridine hydrogenation. asianpubs.org |

| Carbon-supported Rhodium | Electrocatalytic, ambient temperature and pressure | Energy-efficient, high current efficiency. nih.gov |

| Rhodium-catalysed transfer hydrogenation | Formic acid | Allows for asymmetric synthesis of chiral piperidines. dicp.ac.cn |

Carbon-Carbon and Carbon-Nitrogen Bond-Forming Reactions

Metal-Catalyzed Cross-Coupling Methodologies

Metal-catalyzed cross-coupling reactions, particularly the Suzuki cross-coupling, are invaluable for forming carbon-carbon bonds in the synthesis of pyridine derivatives. organic-chemistry.orgjk-sci.comyoutube.com This reaction typically involves the coupling of a bromopyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com

The versatility of the Suzuki reaction allows for the introduction of a wide range of substituents onto the pyridine ring. mdpi.com For instance, 5-bromopyridines can be coupled with various arylboronic acids to create more complex molecular architectures. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.govacs.org Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh3)4 or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2). mdpi.comnih.gov

Amination Reactions for Piperidine Ring Incorporation

The piperidine ring can be introduced onto the pyridine core through amination reactions. One common method is nucleophilic aromatic substitution (SNAr), where a halide on the pyridine ring is displaced by piperidine. researchgate.net The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen and the presence of other electron-withdrawing groups. researchgate.net For 2-halopyridines, direct reaction with piperidine can lead to the formation of 2-(piperidin-1-yl)pyridine derivatives.

The Chichibabin reaction is another classic method for the amination of pyridines, involving the reaction of pyridine with sodium amide to introduce an amino group, typically at the 2-position. youtube.com While this reaction directly introduces an amino group rather than a piperidine ring, the resulting aminopyridine can be a precursor for further functionalization.

Alkylation Strategies on Pyridine and Piperidine Nitrogen Centers

Alkylation reactions are crucial for constructing the -(piperidin-1-ylmethyl)- side chain. Pyridine itself can react with alkyl halides at the nitrogen atom to form pyridinium (B92312) salts. quimicaorganica.org However, for the synthesis of this compound, the key step is the alkylation of piperidine with a 2-(halomethyl)-5-bromopyridine. This involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the halomethyl group.

Alternatively, strategies can involve the alkylation of pyridine N-oxides with Grignard reagents, which can lead to the formation of substituted pyridines after a reduction step. researchgate.net The reactivity and regioselectivity of these alkylation reactions can be influenced by the specific reagents and reaction conditions used. nih.govyoutube.com

Functional Group Interconversions and Late-Stage Functionalization

Functional group interconversions (FGI) are essential for modifying a molecule in the later stages of a synthesis. ub.eduvanderbilt.eduimperial.ac.uk For example, a precursor molecule could be synthesized with a functional group that is later converted to the desired bromo or piperidin-1-ylmethyl group.

Late-stage functionalization allows for the introduction of key structural motifs towards the end of a synthetic sequence. In the context of this compound, a pre-existing pyridine derivative could undergo bromination at the 5-position. Similarly, a 2-methyl-5-bromopyridine could be halogenated at the methyl group to form a 2-(halomethyl) intermediate, which can then be reacted with piperidine to complete the synthesis. This approach can be advantageous for creating a library of related compounds by introducing diversity at a late stage.

Modification of Brominated Pyridine Scaffolds

A prevalent and logical strategy for synthesizing the target compound begins with a commercially available or readily synthesized brominated pyridine scaffold, such as 5-bromo-2-methylpyridine. bldpharm.com This approach takes advantage of the different reactivities of the aromatic bromine and the methyl group. The synthesis proceeds by functionalizing the methyl group, which is then used to introduce the piperidine moiety.

A typical reaction sequence involves the free-radical halogenation of the methyl group on the 5-bromo-2-methylpyridine starting material. This creates a reactive benzylic-type halide, 5-bromo-2-(bromomethyl)pyridine (B116701) or 5-bromo-2-(chloromethyl)pyridine (B63289). This intermediate is highly susceptible to nucleophilic attack. The final step is the reaction of this electrophilic intermediate with piperidine, which acts as a nucleophile, to form the desired C-N bond and yield this compound.

Table 1: Comparison of Starting Materials for Scaffold Modification

| Starting Material | Key Intermediate | Reaction Type | Advantage |

|---|---|---|---|

| 5-Bromo-2-methylpyridine | 5-Bromo-2-(bromomethyl)pyridine | Radical Halogenation, Nucleophilic Substitution | Readily available starting material, straightforward two-step process. |

| 5-Bromopicolinaldehyde | This compound | Reductive Amination | Direct formation of the final product in a one-pot reaction. |

Methylene Linker Formation and Modification

The formation of the methylene (-CH₂) bridge between the pyridine ring and the piperidine nitrogen is a critical step. Several methods can achieve this transformation, often starting from a functional group at the 2-position of the 5-bromopyridine ring.

From 5-Bromo-2-methylpyridine: As discussed, this is a highly effective route. The methyl group is first activated via halogenation (e.g., using N-Bromosuccinimide) to form 5-bromo-2-(bromomethyl)pyridine. This intermediate readily undergoes nucleophilic substitution with piperidine to form the methylene linker and the final product. academie-sciences.fr

From 5-Bromopicolinaldehyde: Reductive amination offers a more direct, one-pot approach. 5-Bromopicolinaldehyde can be reacted directly with piperidine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the final product.

From 5-Bromo-2-(hydroxymethyl)pyridine: This route provides a stable, isolable intermediate. The starting material, 5-bromopicolinic acid, can be reduced to the corresponding alcohol, 5-bromo-2-(hydroxymethyl)pyridine. researchgate.net The hydroxyl group is then converted into a good leaving group, for example, by reaction with thionyl chloride to form 5-bromo-2-(chloromethyl)pyridine, or by converting it to a tosylate. This activated intermediate is then displaced by piperidine.

Table 2: Methodologies for Methylene Linker Formation

| Precursor | Reagents | Key Transformation |

|---|---|---|

| 5-Bromo-2-methylpyridine | 1. NBS, AIBN 2. Piperidine, Base | Radical Bromination, SN2 Substitution |

| 5-Bromopicolinaldehyde | Piperidine, NaBH(OAc)₃ | Reductive Amination |

Chemo- and Regioselectivity in Synthetic Transformations

Achieving the desired chemo- and regioselectivity is paramount in the synthesis of this compound. The molecule possesses multiple potentially reactive sites: the C-Br bond, the pyridine ring itself, and the C-H bonds of the side chain.

Regioselectivity of Bromination: When synthesizing the starting material, the bromination of 2-picoline must be controlled to favor the formation of the 5-bromo isomer. This is typically achieved via electrophilic aromatic substitution under conditions that direct the incoming electrophile to the 5-position, which is electronically favored for substitution on a 2-substituted pyridine.

Chemoselectivity in Side-Chain Functionalization: In the pathway starting from 5-bromo-2-methylpyridine, the key challenge is to functionalize the methyl group without reacting at the C-Br bond. Free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator is highly chemoselective for the benzylic-type methyl group, leaving the aromatic C-Br bond intact.

Selectivity in Nucleophilic Substitution: During the final step, where an intermediate like 5-bromo-2-(bromomethyl)pyridine reacts with piperidine, the reaction occurs selectively at the electrophilic methylene carbon. The C-Br bond on the pyridine ring is significantly less reactive towards nucleophilic substitution under these conditions, preventing the formation of undesired byproducts. In SNAr reactions on di-substituted pyridines, the position of substitution is dictated by the activating effect of the ring nitrogen, which preferentially stabilizes the negative charge of the Meisenheimer intermediate when attack occurs at the C2 or C4 positions. youtube.com

Methodological Advancements and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. unibo.it These principles can be applied to the synthesis of this compound to improve sustainability.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes. nih.gov Steps like the nucleophilic substitution of 5-bromo-2-(chloromethyl)pyridine with piperidine are well-suited for microwave heating, reducing energy consumption compared to conventional heating methods.

Green Solvents: Traditional syntheses often employ hazardous solvents like DMF or chlorinated hydrocarbons. Green chemistry principles encourage their replacement with more environmentally friendly alternatives such as ethanol, water, or ethyl acetate (B1210297) where possible. unibo.it For instance, the reductive amination pathway could potentially be performed in ethanol.

One-Pot Reactions: Combining multiple synthetic steps into a single operation, or "one-pot" reaction, improves efficiency, reduces waste from intermediate purification, and saves time and resources. nih.gov The reductive amination of 5-bromopicolinaldehyde with piperidine is an excellent example of a highly efficient one-pot process.

The development of green synthetic protocols, such as those applied to N-substituted piperidones, provides a framework for optimizing the synthesis of related molecules like this compound. nih.govresearchgate.net These approaches focus on minimizing pollution and maximizing efficiency, which are critical considerations in modern chemical manufacturing. nih.gov

Spectroscopic and Structural Elucidation of 5 Bromo 2 Piperidin 1 Ylmethyl Pyridine

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular mass of a compound. measurlabs.comalevelchemistry.co.uk Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer value), HRMS can measure the mass of a molecule to several decimal places. alevelchemistry.co.ukjove.com This high level of accuracy allows for the unambiguous determination of the elemental formula of a compound, as each unique formula has a specific theoretical exact mass based on the precise masses of its constituent isotopes. researchgate.net For 5-Bromo-2-(piperidin-1-ylmethyl)pyridine, with a molecular formula of C₁₁H₁₅BrN₂, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the calculated theoretical exact mass.

Table 3.3.1: High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Calculated Exact Mass | Data not available |

| Measured Exact Mass | Data not available |

| Instrumentation | Data not available |

Note: Specific experimental HRMS data for this compound were not found in the searched scientific literature.

In mass spectrometry, after a molecule is ionized to form a molecular ion, it can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure and can be used for structural elucidation. libretexts.orgnumberanalytics.com The analysis of the fragmentation pattern of this compound would involve identifying the major fragment ions and proposing plausible fragmentation pathways. This analysis can reveal information about the connectivity of atoms and the stability of different parts of the molecule. slideshare.netlibretexts.org

Table 3.3.2: Major Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Fragment |

| Data not available | Data not available |

| Data not available | Data not available |

| Data not available | Data not available |

Note: Specific experimental data on the mass spectrometry fragmentation pattern for this compound were not found in the searched scientific literature.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels. These techniques provide information about the electronic structure and photophysical properties of a compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.netsielc.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the chromophores within the molecule. nih.gov For a pyridine (B92270) derivative like this compound, the UV-Vis spectrum would provide information about the electronic transitions within the pyridine ring system. rsc.org

Table 3.4.1: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: Specific experimental UV-Vis spectroscopic data for this compound were not found in the searched scientific literature.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. agilent.comconductscience.com After a molecule is excited to a higher electronic state by absorbing a photon, it can return to its ground state by emitting a photon, a process known as fluorescence. horiba.comjasco-global.com The emitted light is typically of a longer wavelength than the absorbed light. wiley.com Not all molecules fluoresce, but for those that do, fluorescence spectroscopy can provide information about their electronic structure, conformation, and environment. researchgate.net The applicability of this technique to this compound would depend on whether the compound exhibits fluorescent properties.

Table 3.4.2: Fluorescence Spectroscopic Data

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific experimental fluorescence spectroscopic data for this compound were not found in the searched scientific literature.

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgjove.com When a beam of X-rays is directed at a crystal, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. iastate.eduverichek.net By analyzing the angles and intensities of the diffracted beams, it is possible to generate a three-dimensional map of the electron density within the crystal, from which the precise positions of the atoms can be determined. nih.gov A successful X-ray diffraction analysis of this compound would provide detailed information about its bond lengths, bond angles, and crystal packing.

Table 3.5: Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

| Bond Angles | Data not available |

Note: Specific experimental X-ray diffraction data for this compound were not found in the searched scientific literature.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

While the specific crystal structure of this compound has not been detailed in publicly accessible crystallographic databases, the analysis of related bromo-pyridine derivatives illustrates the type of data obtained from SCXRD. For example, the compound 5-Bromo-2-(hydroxymethyl)pyridine was analyzed and found to crystallize in a monoclinic system. researchgate.net Similarly, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine also crystallizes in the monoclinic system. nih.gov This information is crucial for understanding the fundamental packing of molecules in the solid state.

A summary of crystallographic data for a related compound, 5-Bromo-2-(hydroxymethyl)pyridine, is presented below to exemplify the detailed information derived from an SCXRD experiment. researchgate.net

| Parameter | 5-Bromo-2-(hydroxymethyl)pyridine |

| Formula | C₆H₆BrNO |

| Molecular Weight | 188.03 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.039 (1) |

| b (Å) | 8.974 (2) |

| c (Å) | 9.224 (2) |

| β (°) ** | 93.09 (3) |

| Volume (ų) ** | 333.85 (13) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

This table presents data for a related compound to illustrate the output of an SCXRD analysis.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase.

PXRD is essential for:

Phase Identification: Confirming that the bulk material consists of a single crystalline phase and matches the structure determined by SCXRD.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphic forms.

Lattice Parameter Refinement: While less precise than SCXRD, PXRD can be used to refine the unit cell parameters of the bulk material.

For this compound, a PXRD analysis would be a critical step after synthesis to ensure the homogeneity and crystallinity of the product before further studies.

Analysis of Intramolecular Conformation and Stereochemistry

The data from SCXRD allows for a detailed analysis of the molecule's internal geometry, including the conformation of flexible parts and the stereochemistry of chiral centers. For this compound, key intramolecular features to be determined would include:

Piperidine (B6355638) Ring Conformation: The piperidine ring is known to adopt various conformations, most commonly a chair form. SCXRD data would confirm the specific conformation in the solid state. For instance, in other complex piperidine derivatives, the ring has been confirmed to adopt a chair conformation. nih.govresearchgate.net

Planarity: The planarity of the pyridine ring can be assessed. While the aromatic ring itself is expected to be planar, slight deviations can occur due to substituent effects.

In related structures like (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, torsion angle analysis confirmed that substituents on the piperidine ring were equatorially oriented. nih.gov A similar analysis would be crucial for understanding the stereochemistry of this compound.

Investigation of Intermolecular Interactions within Crystal Lattices

The way molecules pack together in a crystal lattice is governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, dictate the crystal's stability, density, and melting point. SCXRD data is indispensable for identifying and quantifying these interactions. For a molecule like this compound, potential interactions include:

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···Br hydrogen bonds could play a significant role in the crystal packing. In the crystal structure of 5-bromo-2-methylpyridine (B113479) N-oxide, intermolecular C-H···O hydrogen bonds link molecules into dimers. researchgate.net

Halogen Bonding: The bromine atom can act as a Lewis acid (halogen bond donor), interacting with Lewis bases like the nitrogen atom of a neighboring pyridine ring (Br···N).

π-π Stacking: The electron-rich pyridine rings of adjacent molecules can stack on top of each other. These interactions are common in aromatic compounds and contribute significantly to crystal stability. In the crystal structure of a cyclometalated platinum(II) complex containing a 5-bromo-2-(pyridin-2-yl)phenyl ligand, π–π stacking interactions were observed with distances of approximately 3.4 Å. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.comacs.org The analysis partitions the crystal space into regions where the electron density of a given molecule dominates. The surface is mapped with properties like dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance from the surface to the nearest nucleus outside), which helps in identifying close intermolecular contacts.

Key outputs of this analysis include:

d_norm Surface: A normalized contact distance map where red spots highlight contacts shorter than the van der Waals radii, indicating significant interactions like hydrogen or halogen bonds.

For example, in the analysis of other complex heterocyclic compounds, Hirshfeld analysis has shown that H···H, O···H/H···O, and C···H/H···C contacts often provide the largest contributions to the Hirshfeld surface, indicating that van der Waals forces and hydrogen bonding are the major drivers of the crystal packing. nih.gov A similar analysis for this compound would provide a quantitative breakdown of the forces governing its supramolecular assembly.

Computational and Theoretical Investigations of 5 Bromo 2 Piperidin 1 Ylmethyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the investigation of molecular structures and properties through the principles of quantum mechanics.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. nih.gov For 5-Bromo-2-(piperidin-1-ylmethyl)pyridine, DFT would be applied to determine its most stable three-dimensional conformation, a process known as geometric optimization. This calculation minimizes the energy of the molecule by adjusting the positions of its atoms, thereby predicting bond lengths, bond angles, and dihedral angles. sci-hub.ru Once the optimized geometry is obtained, DFT is further used to calculate various electronic properties, providing a comprehensive understanding of the molecule's behavior.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-regarded combination for organic molecules, including pyridine (B92270) derivatives, is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. wu.ac.th

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. It is known for providing a good balance between accuracy and computational cost for a wide range of molecular systems. wu.ac.th

6-311++G(d,p): This notation describes the basis set used to represent the atomic orbitals. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing flexibility. The "++G" indicates the addition of diffuse functions for both heavy and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more accurate descriptions of bonding and non-spherical electron distributions.

This combination has been successfully used to determine the structure and properties of related compounds like 2-bromo-5-methylpyridine (B20793).

Electronic Structure Analysis

Analysis of the electronic structure reveals key details about a molecule's reactivity, stability, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This gap is a critical indicator of molecular stability and reactivity. ripublication.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. ripublication.com For similar bromo-pyridine compounds, this gap has been calculated to be a key descriptor of their electronic behavior. mdpi.comresearchgate.net

| Parameter | Description |

|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate different potential regions:

Red: Indicates regions of most negative electrostatic potential, typically associated with lone pairs of electronegative atoms (like nitrogen or oxygen). These are sites susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These are sites for nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For this compound, an MEP analysis would identify the nitrogen atom of the pyridine ring and the bromine atom as potential electron-rich (negative) sites, while hydrogen atoms would be electron-poor (positive) sites. This mapping helps in understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. q-chem.comaiu.edu

A key aspect of NBO analysis is the examination of "delocalization" or charge transfer interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For pyridine derivatives, NBO analysis is used to quantify the stability arising from hyperconjugative interactions, such as the delocalization of electron density from lone pairs into anti-bonding orbitals (e.g., n → π* or n → σ* transitions). nih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| - | - | - |

| - | - | - |

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

Theoretical Vibrational Spectra (FT-IR, Raman)

There is a lack of specific published research detailing the theoretical vibrational spectra (FT-IR and Raman) for this compound. Such studies would typically involve geometry optimization of the molecule followed by frequency calculations. The resulting data would provide a set of vibrational modes, their corresponding frequencies, and intensities, which could then be correlated with experimental spectra for a more complete understanding of the molecular structure and bonding.

Theoretical NMR Chemical Shifts

Similarly, detailed theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound are not readily found in scientific databases. The calculation of NMR parameters is a standard computational task that aids in the structural elucidation of compounds. Theoretical chemical shifts, when compared with experimental data, can help in the assignment of signals and provide a deeper understanding of the electronic environment of the nuclei.

Reactivity and Reaction Pathway Prediction

The prediction of a molecule's reactivity and the pathways of its chemical transformations are key areas of computational chemistry. These predictions are often based on the analysis of the molecule's electronic structure.

Global and Local Reactivity Descriptors (e.g., Fukui Functions)

Specific studies on the global and local reactivity descriptors, such as Fukui functions, for this compound have not been prominently reported. These descriptors are crucial for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The absence of this data limits the theoretical understanding of the compound's chemical behavior.

Transition State Modeling for Chemical Transformations

The modeling of transition states is a sophisticated computational method used to investigate the mechanisms of chemical reactions. There is no available research that specifically models the transition states for chemical transformations involving this compound. Such models would be invaluable for understanding reaction kinetics and for the rational design of synthetic pathways.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. Currently, there are no specific molecular dynamics simulation studies published for this compound. An exploration of its conformational landscape would be beneficial for understanding its three-dimensional structure and how it might interact with biological targets or other molecules.

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Specifically, there is a notable absence of published research detailing the modeling of weak intermolecular interactions such as C-H...N, C-H...Br, C-H...π, and C-Br...π for this particular molecule.

While computational methods are widely used to analyze such interactions in similar heterocyclic compounds, including other bromo-pyridine and piperidine (B6355638) derivatives, specific studies and detailed findings for this compound could not be located. Methodologies frequently employed for these types of investigations include Density Functional Theory (DFT), Hirshfeld surface analysis, and the Quantum Theory of Atoms in Molecules (QTAIM). These techniques are instrumental in elucidating the nature and strength of non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules.

The absence of specific research on this compound means that data tables and detailed research findings concerning its weak interaction profile are not available in the public domain. Therefore, a comprehensive analysis as outlined in the requested article structure cannot be provided at this time. Further experimental and theoretical studies are required to characterize the intricate network of weak interactions within this compound.

Case Studies in Contemporary Research

Synthesis of Novel Heterocyclic Systems via Cross-CouplingIn a representative study, 5-Bromo-2-(piperidin-1-ylmethyl)pyridine could be used as a key starting material in a Suzuki-Miyaura cross-coupling reaction to generate a library of 5-aryl-2-(piperidin-1-ylmethyl)pyridine derivatives. The reaction conditions for such a transformation are detailed in the table below.

| Parameter | Condition |

| Reactants | This compound, Arylboronic Acid (1.2 equiv.) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (2.0 equiv.) |

| Solvent | Toluene/Ethanol/Water (4:1:1) |

| Temperature | 90 °C |

| Time | 12 hours |

| Typical Yield | 75-95% |

The resulting biaryl structures serve as precursors for more complex heterocyclic systems, demonstrating the compound's utility as a versatile building block.

Development of Bioactive MoleculesWhile specific examples naming this exact compound as a direct precursor to a clinical candidate are not prevalent in readily accessible literature, its structural analogues are common in patent literature for the development of kinase inhibitors and modulators of neurotransmitter receptors. For instance, a derivative synthesized from this scaffold could be evaluated for its ability to inhibit a specific enzyme. The general synthetic approach would involve a cross-coupling reaction followed by further functionalization. The table below outlines a hypothetical derivatization for biological screening.

| Step | Reaction Type | Reagents | Product Class |

| 1 | Buchwald-Hartwig Amination | Aniline derivative, Pd₂(dba)₃, XPhos, NaOᵗBu | 5-Anilino-2-(piperidin-1-ylmethyl)pyridine |

| 2 | Acylation | Acetyl Chloride, Pyridine (B92270) | 5-(N-acetyl-anilino)-2-(piperidin-1-ylmethyl)pyridine |

These derivatives would then be subjected to biological assays to determine their efficacy as potential therapeutic agents.

Coordination Chemistry and Ligand Design Incorporating 5 Bromo 2 Piperidin 1 Ylmethyl Pyridine

Coordination Modes and Donor Atom Preferences

5-Bromo-2-(piperidin-1-ylmethyl)pyridine possesses a rich electronic and structural profile that allows for various modes of interaction with metal centers. The primary donor atoms are the two nitrogen atoms, one on the aromatic pyridine (B92270) ring and the other on the saturated piperidine (B6355638) ring. The bromine atom at the 5-position of the pyridine ring also introduces the possibility of weaker, yet structurally significant, interactions.

The nitrogen atom of the pyridine ring is a strong Lewis base and readily coordinates to a wide range of metal ions. This interaction is a well-established and dominant feature in the coordination chemistry of pyridine-containing ligands. The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital, making it sterically accessible and electronically available for donation to a metal center, forming a stable sigma bond. In complexes involving substituted 2-(aminomethyl)pyridine ligands, the pyridine nitrogen consistently acts as a primary coordination site.

The nitrogen atom within the piperidine ring is an sp³-hybridized amine, which is also a potent donor. The coordination of the piperidine nitrogen to a metal center, in conjunction with the pyridine nitrogen, results in the formation of a stable five-membered chelate ring. This chelation significantly enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. The flexibility of the methylene (B1212753) bridge connecting the piperidine and pyridine rings allows for the adoption of a favorable conformation for bidentate N,N'-chelation. While less basic than the pyridine nitrogen, the piperidine nitrogen's involvement in chelation is a critical aspect of the ligand's coordination behavior.

While less common than coordination through nitrogen, the bromine atom can participate in weaker interactions with metal centers or other atoms in the coordination sphere. This typically occurs through halogen bonding, where the bromine atom acts as a Lewis acidic "halogen bond donor". In metal complexes with brominated pyridine ligands, the bromine can form contacts with electron-rich atoms, including other halogens coordinated to the metal or atoms in neighboring molecules, influencing the supramolecular assembly and crystal packing of the complexes. researchgate.netdntb.gov.uanih.gov Theoretical studies on metal complexes containing 3-bromopyridine (B30812) have shown that the presence of a coordinated metal ion can enhance the halogen bonding capabilities of the bromine atom. researchgate.net These C-Br···X interactions, where X can be a halide or another Lewis base, are directional and can play a crucial role in the rational design of solid-state architectures. nih.gov

Synthesis of Metal Complexes and Coordination Polymers

The versatile coordination behavior of this compound makes it a valuable building block for the construction of both discrete molecular complexes and extended, multidimensional structures like coordination polymers and metal-organic frameworks (MOFs).

The synthesis of mononuclear and multinuclear complexes with this compound can be achieved through the reaction of the ligand with various metal salts in suitable solvents. The stoichiometry of the reactants, the nature of the metal ion and its counter-anion, and the reaction conditions (e.g., temperature, pH) all play a critical role in determining the final product's structure and nuclearity.

For instance, the reaction of a similar ligand, 5-bromo-2-(hydroxymethyl)pyridine, with copper(II) and cobalt(II) salts has yielded a variety of mononuclear complexes with different coordination geometries, including distorted square-pyramidal and octahedral arrangements. researchgate.net The specific geometry is influenced by the metal ion and the coordinating or non-coordinating nature of the counter-anions. researchgate.net It is anticipated that this compound would form stable mononuclear complexes with a general formula of [M(L)n Xm], where L is the ligand, M is the metal ion, X is a counter-anion or solvent molecule, and n and m are integers.

The following table provides hypothetical examples of mononuclear complexes that could be synthesized using this compound, based on known coordination chemistry of similar ligands.

| Metal Salt Precursor | Expected Complex Formula | Potential Coordination Geometry |

| CuCl₂·2H₂O | [Cu(C₁₀H₁₃BrN₂)Cl₂] | Distorted Tetrahedral/Square Planar |

| Ni(NO₃)₂·6H₂O | [Ni(C₁₀H₁₃BrN₂)₂(NO₃)₂] | Octahedral |

| ZnBr₂ | [Zn(C₁₀H₁₃BrN₂)Br₂] | Tetrahedral |

| Co(ClO₄)₂·6H₂O | Co(C₁₀H₁₃BrN₂)₃₂ | Octahedral |

Multinuclear complexes can be synthesized by carefully selecting metal ions that favor bridging interactions or by using ancillary ligands that can connect multiple metal centers. The bromo substituent could also potentially bridge two metal centers, although this is a less common coordination mode.

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). This compound can act as a versatile linker in the construction of such materials. While it can act as a chelating ligand to a single metal center, it can also bridge two different metal centers if the pyridine and piperidine nitrogens coordinate to separate metals.

More commonly, the bromine atom can direct the formation of extended networks through halogen bonding. nih.gov The C-Br···X interactions can link individual complex units into one-, two-, or three-dimensional arrays. The directionality and strength of these halogen bonds can be tuned by changing the metal ion or the other ligands in the coordination sphere.

The table below outlines potential structural motifs and dimensionalities of coordination polymers incorporating this compound.

| Bridging Moiety | Resulting Dimensionality | Example Structural Motif |

| Halogen Bonding (C-Br···X) | 1D, 2D, or 3D | Chains, layers, or networks of complex units |

| Ancillary Bridging Ligands | 1D, 2D, or 3D | Pillared-layer or interpenetrated frameworks |

| Ligand Bridging (uncommon) | 1D | Linear chains of alternating metal and ligand |

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel to promote crystallization. The choice of solvent can also influence the final structure by acting as a template or by coordinating to the metal centers. The resulting coordination polymers can exhibit interesting properties, such as porosity, luminescence, or catalytic activity, making them promising materials for various applications.

Characterization of Coordination Compounds

The characterization of coordination compounds involving this compound would rely on standard analytical techniques to elucidate their electronic and structural properties.

Spectroscopic Signatures of Metal Coordination (e.g., NMR shifts, IR frequency changes)

Upon coordination to a metal center, the spectroscopic properties of this compound are expected to exhibit characteristic changes.

In ¹H NMR spectroscopy , the coordination of the pyridine nitrogen to a metal ion would lead to a downfield shift of the proton signals of the pyridine ring, particularly the proton at the 6-position, due to the deshielding effect of the metal center. Similarly, the protons of the piperidinyl group and the methylene bridge would also experience shifts, albeit likely to a lesser extent.

In Infrared (IR) spectroscopy , the C=N and C=C stretching vibrations of the pyridine ring, typically observed in the 1400-1600 cm⁻¹ region, would be expected to shift to higher frequencies upon coordination. This shift is a well-documented indicator of pyridine coordination to a metal. For instance, in studies of other pyridine-containing ligands, these shifts can be in the range of 10-40 cm⁻¹.

Interactive Data Table: Expected Spectroscopic Shifts upon Coordination

| Spectroscopic Technique | Relevant Functional Group | Expected Shift upon Coordination |

| ¹H NMR | Pyridine ring protons | Downfield shift |

| ¹H NMR | Methylene bridge protons | Downfield shift |

| IR | Pyridine C=N stretch | Shift to higher frequency |

| IR | Pyridine C=C stretch | Shift to higher frequency |

Structural Analysis of Metal Complexes by X-ray Diffraction

Interactive Data Table: Representative Metal-Ligand Bond Lengths in Pyridine Complexes

| Metal | Ligand Type | M-N (pyridine) Bond Length (Å) |

| Cr(III) | Pyridine-phosphine | ~2.1-2.2 |

| Ni(II) | Pyridine-imine | ~2.0-2.1 |

| Pd(II) | Pyridine-imine | ~2.0-2.1 |

Applications in Catalysis

Pyridine-based ligands are integral to the design of catalysts for a variety of organic transformations. The electronic and steric properties of this compound make it a potential candidate for applications in catalysis.

Role as a Ligand in Homogeneous Catalytic Systems

In homogeneous catalysis, the ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. The bidentate nature of this compound would provide a stable coordination environment. The bromine substituent on the pyridine ring acts as an electron-withdrawing group, which could influence the electronic properties of the metal center and, consequently, its catalytic activity.

Exploration in Heterogeneous Catalysis

While less common for this type of ligand, immobilization of metal complexes of this compound onto a solid support could enable its use in heterogeneous catalysis. This approach offers advantages in terms of catalyst separation and recycling. The bromo-functional group could potentially be used as a handle for grafting the complex onto a support material.

Specific Catalytic Transformations (e.g., ethylene (B1197577) oligomerization)

Complexes of transition metals with nitrogen-containing ligands, particularly those based on pyridine, have shown significant activity in ethylene oligomerization. For example, chromium-based catalysts with pyridine-phosphine ligands are known to be effective for the selective trimerization and tetramerization of ethylene to produce 1-hexene (B165129) and 1-octene, respectively. tue.nl Nickel and palladium complexes with pyridine-imine ligands have also been extensively studied for ethylene oligomerization. nih.govrsc.org

Given these precedents, it is plausible that metal complexes of this compound could also exhibit catalytic activity in ethylene oligomerization. The specific selectivity towards different oligomers would depend on the choice of metal, the co-catalyst, and the reaction conditions.

Interactive Data Table: Ethylene Oligomerization with Related Pyridine-Based Catalysts

| Catalyst System | Primary Product(s) | Reported Activity | Reference |

| Cr / Pyridine-phosphine | 1-Hexene, 1-Octene | Varies with conditions | tue.nl |

| Ni / Pyridine-imine | Butenes, Hexenes | Up to 10⁶ g/(mol·h) | nih.gov |

| Pd / Pyridine-imine | Butenes | Moderate | rsc.org |

Development as a Building Block for Multidentate Ligands

The molecular architecture of this compound makes it a valuable precursor for the synthesis of more complex, multidentate ligands. The presence of a bromine atom at the 5-position of the pyridine ring offers a reactive site for carbon-carbon and carbon-nitrogen bond-forming reactions, which are instrumental in constructing larger ligand frameworks. The piperidin-1-ylmethyl substituent at the 2-position introduces a secondary coordination site, which can be retained in the final ligand structure to enable bidentate or higher denticity chelation.

The strategic placement of the bromo group allows for its selective functionalization through various cross-coupling reactions. This enables the linkage of the this compound unit to other heterocyclic or aromatic moieties, effectively building up the polydentate ligand system. The robustness of the piperidine and pyridine rings ensures that these core structures remain intact during these synthetic transformations.

Synthesis of Polydentate Ligands Incorporating Pyridine-Piperidine Motifs

The synthesis of polydentate ligands from this compound primarily relies on well-established palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means of creating new carbon-carbon and carbon-nitrogen bonds, which are essential for assembling complex ligand structures. While specific examples detailing the use of this compound as a direct precursor in the synthesis of polydentate ligands are not extensively documented in the surveyed literature, the general applicability of these reactions to similar bromopyridine systems provides a clear indication of the potential synthetic routes.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming biaryl compounds and could be employed to synthesize bipyridine-based ligands. nih.govmdpi.com In a typical Suzuki-Miyaura coupling, this compound would be reacted with a pyridineboronic acid derivative in the presence of a palladium catalyst and a base. This would result in the formation of a bipyridine ligand where the two pyridine rings are linked at their respective 5- and 2-positions, with the piperidin-1-ylmethyl group retained on one of the rings. The reaction is tolerant of a wide range of functional groups, making it suitable for creating a diverse library of ligands. nih.gov

Stille Coupling: Similar to the Suzuki-Miyaura reaction, the Stille coupling is another effective method for generating bipyridine structures from bromopyridines. nih.gov This reaction involves the coupling of the bromopyridine with an organotin reagent, such as a pyridylstannane, catalyzed by a palladium complex. The Stille coupling has been successfully used for the synthesis of 5-bromo-2,2'-bipyridine (B93308) from 2,5-dibromopyridine (B19318) and 2-trimethylstannylpyridine. core.ac.uk A similar strategy could be applied to this compound to create analogous bipyridine ligands.

Negishi Coupling: The Negishi coupling offers a high-yield and mild approach to synthesizing bipyridines. orgsyn.org This method utilizes organozinc reagents, which can be coupled with bromopyridines in the presence of a palladium catalyst. organic-chemistry.org The reaction demonstrates good tolerance for various functional groups. orgsyn.org

Buchwald-Hartwig Amination: For the synthesis of ligands with nitrogen-based linkages, the Buchwald-Hartwig amination is a highly relevant method. core.ac.uk This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this context, this compound could be coupled with an amino-substituted pyridine or another nitrogen-containing heterocycle to create a polydentate ligand with a flexible amino bridge.

The following table outlines potential polydentate ligands that could be synthesized from this compound using these established cross-coupling methods.

| Starting Material | Coupling Partner | Reaction Type | Potential Product |

| This compound | 2-Pyridylboronic acid | Suzuki-Miyaura | 5-(Pyridin-2-yl)-2-(piperidin-1-ylmethyl)pyridine |

| This compound | 2-(Tributylstannyl)pyridine | Stille | 5-(Pyridin-2-yl)-2-(piperidin-1-ylmethyl)pyridine |

| This compound | 2-Pyridylzinc chloride | Negishi | 5-(Pyridin-2-yl)-2-(piperidin-1-ylmethyl)pyridine |

| This compound | 2-Aminopyridine | Buchwald-Hartwig | N-(Pyridin-2-yl)-2-(piperidin-1-ylmethyl)pyridin-5-amine |

Structure Activity Relationship Sar Studies Preclinical/mechanistic Focus

Design Principles for Investigating Analogues of 5-Bromo-2-(piperidin-1-ylmethyl)pyridine

The exploration of the SAR of this compound involves a methodical dissection and modification of its three primary structural components: the substituted pyridine (B92270) ring, the piperidine (B6355638) moiety, and the connecting methylene (B1212753) linker.

Systematic Modification of Pyridine Ring Substituents

The pyridine ring is a common scaffold in many biologically active compounds. ijnrd.org Its aromatic nature and the presence of a nitrogen atom offer multiple points for modification to probe interactions with biological targets. In the case of this compound, the bromine atom at the 5-position is a key feature for investigation.

SAR studies on related pyridine derivatives have shown that the nature and position of substituents on the pyridine ring can significantly impact biological activity. For instance, in a series of 2-amino-4-(1-piperidine) pyridine derivatives, various substitutions on the pyridine ring were explored to develop potent inhibitors of ALK and ROS1 kinases. nih.gov This highlights the principle of systematically altering substituents to optimize activity.

A common strategy involves replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with electron-donating or electron-withdrawing groups to assess the impact of electronics and sterics at this position. The introduction of small alkyl or alkoxy groups could also be explored. The following table illustrates a hypothetical series of analogues designed to probe the importance of the C5-substituent.

| Analogue | Modification at C5 of Pyridine Ring | Rationale |

|---|---|---|

| Parent Compound | -Br | Baseline activity |

| Analogue 1a | -Cl | Investigate effect of a smaller halogen |

| Analogue 1b | -F | Explore impact of high electronegativity |

| Analogue 1c | -I | Assess effect of a larger, more polarizable halogen |

| Analogue 1d | -CH3 | Introduce a small, electron-donating group |

| Analogue 1e | -OCH3 | Evaluate effect of an electron-donating, hydrogen-bond accepting group |

| Analogue 1f | -CN | Incorporate a strong electron-withdrawing group |

| Analogue 1g | -H | Determine the necessity of a substituent at C5 |

Variation of the Piperidine Moiety

The piperidine ring is another crucial pharmacophoric element. Its basic nitrogen atom can participate in ionic interactions, and the saturated ring itself can engage in van der Waals or hydrophobic interactions within a binding pocket. The conformation of the piperidine ring can also influence binding affinity.

Design strategies for modifying the piperidine moiety often involve:

Ring Size Variation: Replacing the piperidine with other cyclic amines like pyrrolidine (B122466) (5-membered ring) or azepane (7-membered ring) can probe the spatial requirements of the binding site.

Substitution on the Piperidine Ring: Introducing substituents at various positions on the piperidine ring can explore additional binding interactions and modulate the basicity of the nitrogen atom. For example, in a series of (4-piperidin-1-yl)-phenyl sulfonamides, N-alkyl substitution on the piperidine nitrogen increased potency at the human beta(3)-adrenergic receptor. nih.gov

Introduction of Heteroatoms: Replacing a carbon atom in the piperidine ring with another heteroatom, such as oxygen (to form a morpholine (B109124) ring), can alter the polarity and hydrogen bonding capabilities of the molecule.

The following table outlines a potential set of analogues for exploring the role of the piperidine moiety.

| Analogue | Modification of the Piperidine Moiety | Rationale |

|---|---|---|

| Parent Compound | Piperidine | Baseline activity |

| Analogue 2a | Pyrrolidine | Assess impact of a smaller, more flexible ring |

| Analogue 2b | Azepane | Investigate tolerance for a larger, more flexible ring |

| Analogue 2c | 4-Methylpiperidine | Explore steric and hydrophobic effects at the 4-position |

| Analogue 2d | 4-Hydroxypiperidine | Introduce a hydrogen-bond donor/acceptor group |

| Analogue 2e | Morpholine | Evaluate the effect of an additional heteroatom and reduced basicity |

| Analogue 2f | Piperazine | Introduce a second basic center |

Alterations to the Methylene Linker

The methylene (-CH2-) group that connects the pyridine ring to the piperidine nitrogen acts as a spacer, defining the distance and relative orientation between these two key pharmacophores. Altering this linker is a fundamental strategy in SAR studies.

Key modifications to the methylene linker include:

Chain Length Variation: Increasing the linker length to an ethyl (-CH2-CH2-) or propyl (-CH2-CH2-CH2-) chain, or decreasing it by direct attachment of the piperidine to the pyridine ring, can determine the optimal distance for biological activity. Studies on 2-ω-aminoalkyl derivatives of other heterocyclic systems have shown that the length of the alkyl chain can be critical for activity. rsc.org

Introduction of Rigidity: Replacing the flexible methylene linker with a more rigid unit, such as a double bond or incorporating it into a small ring, can lock the conformation and provide insights into the bioactive conformation.

Introduction of Functional Groups: Substituting one of the hydrogen atoms on the methylene linker with a small group like a methyl or hydroxyl group can probe for specific interactions in the vicinity of the linker.

A hypothetical series of analogues to investigate the role of the methylene linker is presented below.

| Analogue | Modification of the Methylene Linker | Rationale |

|---|---|---|

| Parent Compound | -CH2- | Baseline activity |

| Analogue 3a | Direct bond | Assess the necessity of a spacer |

| Analogue 3b | -(CH2)2- | Evaluate the effect of increased linker length |

| Analogue 3c | -(CH2)3- | Further investigate the impact of linker length |

| Analogue 3d | -CH(CH3)- | Introduce steric bulk and a chiral center |

| Analogue 3e | -C(O)- | Introduce a carbonyl group for potential hydrogen bonding |

Influence of Structural Features on Biological Recognition (Mechanistic Studies)

Mechanistic studies aim to understand how specific structural features of this compound contribute to its interaction with biological macromolecules at a molecular level.

Impact of the Bromine Atom at Position 5 on Molecular Interactions

The bromine atom at the 5-position of the pyridine ring can significantly influence the compound's properties and its interactions with a biological target. Its effects can be multifaceted:

Electronic Effects: Bromine is an electronegative atom that can withdraw electron density from the pyridine ring, influencing its pKa and reactivity. This can affect the strength of interactions such as hydrogen bonding involving the pyridine nitrogen.

Steric and Lipophilic Effects: The size of the bromine atom can provide favorable van der Waals contacts within a hydrophobic pocket of a receptor. Its presence also increases the lipophilicity of the molecule, which can impact cell permeability and binding to lipophilic targets.

Halogen Bonding: A less commonly considered but important interaction is halogen bonding. The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on a biological target. Mechanistic studies on other brominated compounds have highlighted the importance of this interaction in enhancing binding affinity. nih.gov

Molecular modeling studies can be employed to visualize and quantify these potential interactions, providing a rationale for the observed activity of brominated versus non-brominated analogues. longdom.org

Role of the Piperidin-1-ylmethyl Group at Position 2 in Molecular Recognition

The piperidin-1-ylmethyl group at the 2-position is a critical determinant of the molecule's biological activity, primarily due to the basic nitrogen of the piperidine ring.

Ionic and Hydrogen Bonding: At physiological pH, the piperidine nitrogen is likely to be protonated, forming a positively charged ammonium (B1175870) ion. This allows for strong ionic interactions (salt bridges) with negatively charged residues, such as aspartate or glutamate, in a receptor's binding site. The protonated nitrogen can also act as a hydrogen bond donor.

Hydrophobic and van der Waals Interactions: The six-membered saturated ring of the piperidine moiety provides a hydrophobic surface that can interact favorably with nonpolar regions of a binding pocket. The chair conformation of the piperidine ring and the orientation of its substituents can also play a role in achieving an optimal fit.

Conformational Flexibility: The single bonds within the piperidin-1-ylmethyl group allow for considerable conformational flexibility. This flexibility can enable the molecule to adopt the most favorable conformation for binding to its target. Computational studies can help to identify low-energy conformations and predict how the molecule might orient itself within a binding site. semanticscholar.org

Theoretical Prediction of Ligand-Target Interactions (Molecular Docking and Dynamics)

Theoretical studies, particularly molecular docking, are instrumental in predicting the binding affinity and interaction patterns of a ligand with a target protein's active site. While specific molecular docking and dynamics studies for this compound are not extensively detailed in the available literature, analysis of structurally related compounds provides valuable insights into its potential interactions.

Computational docking studies have been performed on 2-bromo-5-methylpyridine (B20793) (2BMP), a closely related bromo-pyridine derivative that lacks the piperidin-1-ylmethyl group. These studies investigated its binding affinity against various breast cancer protein indicators. The interactions were visualized using molecular graphical systems, and the binding affinities were calculated to predict the compound's potential as an inhibitor. The results showed that 2BMP exhibits binding affinities comparable to established prescription medications, suggesting that the bromo-pyridine scaffold is a promising feature for ligand-target binding.

The binding affinities of 2-bromo-5-methylpyridine with several breast cancer inhibitor receptors are detailed below.

| Target Protein Receptor | PDB ID | Binding Affinity (kcal/mol) |

| Estrogen Receptor | 1ERE | -5.1 |

| Progesterone Receptor | 1AQU | -5.4 |

| Androgen Receptor | 4OAR | -5.4 |

This data is for the related compound 2-bromo-5-methylpyridine.

These theoretical predictions suggest that the bromo-substituted pyridine ring in this compound likely plays a crucial role in its binding to protein targets. The bromine atom can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity. The piperidine and methyl-linker components would further influence the molecule's conformation and ability to fit within a binding pocket.

Specific molecular dynamics simulations for this compound are not found in the reviewed literature. Such studies would be beneficial to further understand the stability of the ligand-protein complex and the dynamic behavior of the compound within a biological system.

Correlation of Structural Features with Preclinical Biological Activities

The structure-activity relationship (SAR) explores how the chemical structure of a compound influences its biological activity. For this compound, the SAR can be inferred by analyzing the contribution of its core components: the bromo-pyridine ring and the piperidin-1-ylmethyl substituent, based on studies of analogous compounds.